molecular formula C21H27N3O2 B6421302 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea CAS No. 941990-74-5

1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea

Cat. No.: B6421302
CAS No.: 941990-74-5
M. Wt: 353.5 g/mol
InChI Key: RVPGJUIZJZAJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxyphenyl group and a piperidinylpropyl urea moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea typically involves the reaction of 4-phenoxyaniline with 1-(2-chloroethyl)piperidine in the presence of a base, followed by the addition of isocyanate to form the urea linkage. The reaction conditions often include solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and substituted phenoxy derivatives from nucleophilic aromatic substitution.

Scientific Research Applications

1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, while the piperidinylpropyl urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar in structure but contains a pyridinone moiety instead of a urea linkage.

    1-(4-Phenoxyphenyl)-2-(piperidin-1-ylimino)ethanone: Contains an ethanone group instead of a urea linkage.

Uniqueness

1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-phenoxyphenyl)-3-(2-piperidin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17(24-14-6-3-7-15-24)16-22-21(25)23-18-10-12-20(13-11-18)26-19-8-4-2-5-9-19/h2,4-5,8-13,17H,3,6-7,14-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPGJUIZJZAJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.